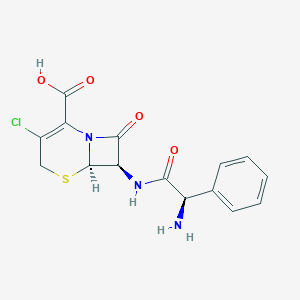

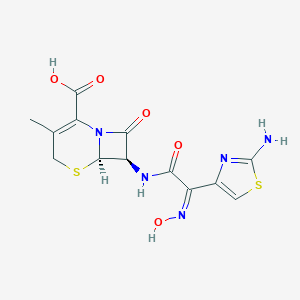

Cefdinir impurity C

描述

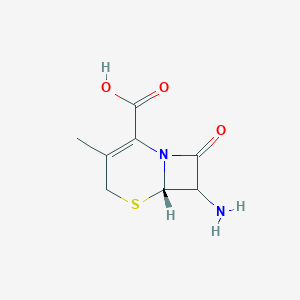

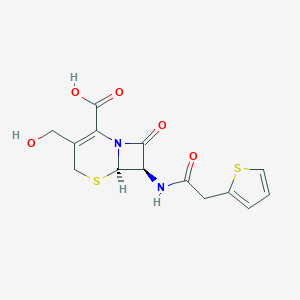

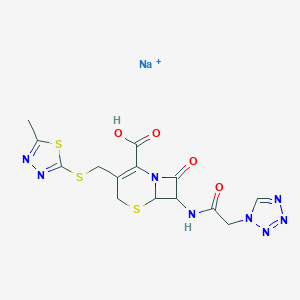

Cefdinir impurity C is one of the impurities of Cefdinir , which is an antibiotic used to treat pneumonia, otitis media, strep throat, and cellulitis . The molecular formula of Cefdinir is C14H13N5O5S2 .

Synthesis Analysis

The synthesis of Cefdinir and its impurities has been studied in various papers . A stability-indicating, precise reversed-phase liquid chromatographic method was developed for the determination of Cefdinir in its different dosage forms . The method can successfully separate the drug from degradation products formed under stress conditions .Chemical Reactions Analysis

The chemical reactions involving Cefdinir and its impurities have been analyzed in several studies . The retention times of Cefdinir and impurities detected in HPLC are shown in Table 4 .Physical And Chemical Properties Analysis

Cefdinir is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .科学研究应用

Identification and Characterization

- Cefdinir impurities, including Impurity C, have been isolated and characterized using preparative HPLC and spectral data (NMR, IR, MS). This research contributes to the understanding of Cefdinir's chemical composition and assists in the quality control of the drug (Rao et al., 2007).

Impact on Drug Sterilization Processes

- Studies on gamma and electron beam sterilization of Cefdinir showed that while Cefdinir has acceptable radiation resistance, the nature of radiolytic related impurities, including Impurity C, indicates that the lactam ring is not highly susceptible to direct radiation attack (Singh et al., 2010).

Analytical Techniques for Impurity Identification

- Advanced analytical methods like LC-MS and two-dimensional chromatographic correlation spectroscopy have been employed for recognizing impurity peaks of Cefdinir, including Impurity C. These techniques are crucial for quality control of pharmaceuticals (Chen et al., 2012).

Quantitative Structure Retention Relationship (QSRR)

- QSRR models have been developed for cefdinir impurities, including Impurity C. These models help predict the chromatographic behavior of new impurities and evaluate the effectiveness of drug quality control methods (Wang et al., 2015).

Nanotechnology in Drug Delivery

- Research into Cefdinir nanosuspensions for improved oral bioavailability shows that manipulating drug and impurity properties at the nanoscale can enhance drug delivery and effectiveness (Sawant et al., 2016).

Mass Spectral Profiling for Impurities

- Mass spectral profiling techniques have been developed to differentiate β-lactams from ring-opened impurities, including those in Cefdinir. This is vital for precise pharmaceutical analysis (Wang et al., 2015).

Graphene Oxide in Drug Delivery

- Studies using nanographene oxide to enhance the dissolution rate and antibacterial activity of Cefdinir show how nanomaterials can be used to improve the effectiveness of drugs like Cefdinir (Bali et al., 2021).

Capillary Electrophoresis in Impurity Profiling

- Capillary electrophoresis is a key method in impurity profiling of drugs, including Cefdinir. This technique is essential for ensuring the purity and quality of pharmaceutical products (Shah et al., 2021).

安全和危害

未来方向

属性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPXXFJEIVCXCL-ODXWQDPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl cefdinir | |

CAS RN |

71091-93-5 | |

| Record name | 3-Methyl cefdinir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071091935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL CEFDINIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9Y9M0S93M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

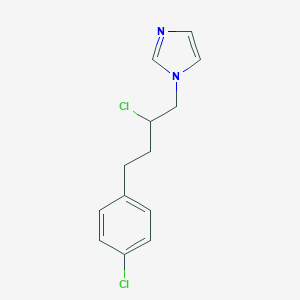

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)